Cas no 1094396-87-8 ((R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid)

(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid is a chiral non-proteinogenic amino acid derivative featuring a 4-methoxyindole moiety. This compound is of significant interest in medicinal chemistry and biochemical research due to its structural similarity to tryptophan and its potential role as a precursor or intermediate in the synthesis of biologically active molecules. The presence of the methoxy group enhances its stability and modulates electronic properties, making it valuable for studies involving enzyme interactions, receptor binding, or metabolic pathways. Its high purity and well-defined stereochemistry ensure reproducibility in experimental applications, particularly in the development of peptide-based therapeutics or neurochemical probes.
(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid structure
1094396-87-8 structure
Product name:(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid
CAS No:1094396-87-8
MF:C12H14N2O3
Molecular Weight:234.25116
MDL:MFCD17214439
CID:1040007
PubChem ID:67247665

(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid
    • (2R)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid
    • 4-METHOXY-D-TRYPTOPHAN
    • AK-95333
    • ANW-66858
    • CTK8C1537
    • KB-209835
    • SureCN2013303
    • 1094396-87-8
    • DB-327962
    • A854477
    • SCHEMBL2013303
    • (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoicacid
    • AKOS016008020
    • DTXSID00736675
    • CS-0335411
    • MDL: MFCD17214439
    • インチ: InChI=1S/C12H14N2O3/c1-17-10-4-2-3-9-11(10)7(6-14-9)5-8(13)12(15)16/h2-4,6,8,14H,5,13H2,1H3,(H,15,16)/t8-/m1/s1
    • InChIKey: VYXPKRIKQJEAOO-MRVPVSSYSA-N
    • SMILES: COC1=CC=CC2=C1C(=CN2)C[C@H](C(=O)O)N

計算された属性

  • 精确分子量: 234.10044231g/mol
  • 同位素质量: 234.10044231g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 285
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.3Ų
  • XLogP3: -1.2

(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D491367-1G
4-METHOXY-D-TRYPTOPHAN
1094396-87-8 95%
1g
$1440 2023-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M53650-0.25g
(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid
1094396-87-8 97%
0.25g
¥1879.0 2024-07-19
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-0043-1g
4-METHOXY-D-TRYPTOPHAN
1094396-87-8 95%
1g
$1000 2023-09-07
Alichem
A199008708-1g
(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid
1094396-87-8 95%
1g
$1356.30 2023-09-04
Chemenu
CM146364-1g
(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid
1094396-87-8 95%
1g
$1103 2023-11-25
Aaron
AR0097UK-250mg
4-Methoxy-D-tryptophan
1094396-87-8 97%
250mg
$223.00 2025-02-13
Ambeed
A851150-1g
(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid
1094396-87-8 95+%
1g
$692.0 2024-04-26
Advanced ChemBlocks
P42686-250mg
4-Methoxy-D-tryptophan
1094396-87-8 95%
250mg
$320 2024-05-20
Advanced ChemBlocks
P42686-1g
4-Methoxy-D-tryptophan
1094396-87-8 95%
1g
$720 2024-05-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M53650-0.5g
(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid
1094396-87-8 97%
0.5g
¥2779.0 2024-07-19

(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid 関連文献

(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acidに関する追加情報

Introduction to (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid (CAS No. 1094396-87-8)

(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid, with the CAS number 1094396-87-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of amino acids, featuring a unique structural motif that combines an amino group, a carboxylic acid group, and an indole ring. The presence of a chiral center at the (R) configuration makes it a valuable building block for synthesizing enantiomerically pure drugs, which is crucial for achieving optimal pharmacological activity and minimizing side effects.

The indole moiety in (R)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid is particularly noteworthy, as indole derivatives are well-documented for their diverse biological activities. These derivatives have been extensively studied for their potential applications in treating various diseases, including cancer, neurological disorders, and infectious diseases. The methoxy group at the 4-position of the indole ring further enhances its pharmacological properties by influencing its solubility, metabolic stability, and binding affinity to biological targets.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from indole-based structures. This interest has been driven by the discovery of several indole derivatives that exhibit potent inhibitory effects on key enzymes and receptors involved in disease pathogenesis. For instance, studies have shown that certain indole compounds can modulate pathways such as the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are implicated in inflammation and cancer progression.

The synthesis of (R)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid presents unique challenges due to its complex stereochemistry. The synthesis typically involves multi-step organic reactions, including chiral resolution or asymmetric synthesis methods to ensure the desired enantiomeric purity. Advances in catalytic asymmetric synthesis have made it possible to produce this compound with high efficiency and selectivity, which is essential for pharmaceutical applications where impurities can significantly affect drug efficacy and safety.

One of the most promising applications of (R)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid is in the development of targeted cancer therapies. Indole derivatives have shown promise as inhibitors of tyrosine kinases and other enzymes that are overexpressed in cancer cells. Additionally, the compound's ability to cross the blood-brain barrier has opened up avenues for its use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Preclinical studies have demonstrated that certain indole-based compounds can reduce neuroinflammation and protect against neurodegeneration.

The pharmaceutical industry has also explored the use of (R)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid as a precursor for more complex drug molecules. By incorporating this compound into larger scaffolds, researchers can fine-tune its pharmacokinetic properties and enhance its binding affinity to specific biological targets. This approach has led to the discovery of several novel drug candidates that are currently undergoing clinical evaluation.

In conclusion, (R)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid (CAS No. 1094396-87-8) is a versatile and highly functional compound with significant potential in pharmaceutical research. Its unique structural features make it an invaluable tool for developing new drugs targeting various diseases, particularly cancer and neurological disorders. As research continues to uncover new applications for indole derivatives, compounds like this are poised to play a crucial role in the next generation of therapeutic agents.

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